molecular formula C20H16ClN5O3 B12219359 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

Cat. No.: B12219359
M. Wt: 409.8 g/mol
InChI Key: SPOXQSKMGFSISU-UHFFFAOYSA-N
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Description

The compound 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered pyridazin-3(2H)-one core with three key substituents:

2-(1-Methyl-1H-benzimidazol-2-yl): A bicyclic benzimidazole group substituted at the 2-position of the pyridazinone. Benzimidazole is a privileged scaffold in medicinal chemistry, known for its π-π stacking and hydrogen-bonding interactions with biological targets .

4-Chloro: A chlorine atom at the 4-position, which likely enhances electron-withdrawing effects and may improve binding affinity or metabolic stability.

5-[(1,3-Benzodioxol-5-ylmethyl)amino]: A methylenedioxyphenyl (benzodioxol) group linked via a methylene bridge to an amino group. This substituent is frequently employed to modulate lipophilicity and metabolic resistance .

Preparation Methods

The synthesis of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

Chemical Reactions Analysis

5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition results in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized against related molecules, as outlined below.

Structural Analogues and Core Variations

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyridazin-3(2H)-one 2-(1-Me-benzimidazol-2-yl), 4-Cl, 5-(benzodioxol-5-ylmethyl)amino ~414.8 (calculated) Combines benzimidazole’s rigidity, chloro’s electronic effects, and benzodioxol’s metabolic stability.
5-[(Pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one Benzimidazol-2-one Pyridinylmethyl amino at position 5 240.27 Benzimidazolone core with pyridine-linked amino; lacks chloro and benzodioxol groups.
5-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine Triazole Benzodioxolmethyl-piperazino group 342.37 Benzodioxol linked via piperazine to triazole; distinct core but shared substituent motif.
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pyridazine-pyrazole Dichlorophenylmethyl and methoxyphenyl groups ~450.3 (estimated) Pyridazine-pyrazole hybrid with halogenated and methoxy substituents.

Functional and Pharmacological Implications

Core Flexibility: The pyridazinone core (target compound) offers a planar, electron-deficient system compared to benzimidazolone () or triazole () cores. This may influence binding to flat enzymatic active sites (e.g., ATP pockets in kinases) .

Substituent Effects: The benzodioxolmethyl amino group (target compound and ) enhances lipophilicity (clogP ~2.5–3.5) and may reduce oxidative metabolism due to the methylenedioxy moiety .

Biological Activity Trends :

  • Benzimidazole-containing compounds (target and ) are frequently associated with antiviral or anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases .
  • Benzodioxol derivatives (target and ) often exhibit CNS activity, suggesting the target compound may cross the blood-brain barrier .

Biological Activity

The compound 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its structural characteristics, biological interactions, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C20H16ClN5O3C_{20}H_{16}ClN_5O_3, indicating a complex structure that includes:

  • Benzodioxole moiety : Known for its diverse biological activity.
  • Benzimidazole ring : Often associated with anticancer properties.
  • Pyridazinone core : Contributes to the compound's pharmacological profile.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition, particularly against kinases involved in cancer progression. It has been shown to inhibit specific enzymes crucial for cellular processes such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The mechanism of action involves the interaction of the compound with various biological targets, primarily through enzyme inhibition and modulation of signaling pathways critical for cellular functions. The presence of multiple functional groups within its structure allows for diverse reactivity and interaction profiles .

Anticancer Activity

In a study evaluating the anticancer properties of similar compounds, it was noted that those containing the benzodioxole moiety often exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structure demonstrated low nanomolar concentrations required for effective inhibition of tumor growth in xenograft models .

Compound Target IC50 (µM) Effect
Compound Ac-Src0.01Tumor growth inhibition
Compound BMEK1/20.30Proliferation inhibition
5-BDABVariousTBDApoptosis induction

Table 1: Summary of biological activity of related compounds.

Pharmacokinetics

Pharmacokinetic studies reveal that compounds similar to this compound exhibit favorable absorption and distribution profiles. For instance, AZD0530, a related compound, demonstrated excellent pharmacokinetics with a half-life of approximately 40 hours .

Comparative Analysis with Similar Compounds

When compared to other compounds featuring the benzodioxole moiety, this compound stands out due to its unique combination of structural features and biological activities.

Compound Name Structural Features Biological Activity
Compound ABenzodioxoleAnticancer
Compound BPyridazinoneEnzyme inhibition
5-BDABBenzimidazoleApoptosis induction

Table 2: Comparison of structural features and biological activities.

Properties

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-4-chloro-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one

InChI

InChI=1S/C20H16ClN5O3/c1-25-15-5-3-2-4-13(15)24-20(25)26-19(27)18(21)14(10-23-26)22-9-12-6-7-16-17(8-12)29-11-28-16/h2-8,10,22H,9,11H2,1H3

InChI Key

SPOXQSKMGFSISU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)NCC4=CC5=C(C=C4)OCO5)Cl

Origin of Product

United States

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